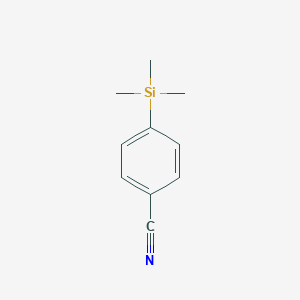

4-(Trimethylsilyl)benzonitrile

Beschreibung

Eigenschaften

IUPAC Name |

4-trimethylsilylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NSi/c1-12(2,3)10-6-4-9(8-11)5-7-10/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLMZJZUVZAHCFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80474028 | |

| Record name | 4-trimethylsilylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17921-68-5 | |

| Record name | 4-trimethylsilylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(trimethylsilyl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Trimethylsilyl)benzonitrile: Structure, Bonding, and Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Strategic Importance of Silylated Benzonitriles

Benzonitrile derivatives are a cornerstone of modern organic chemistry, finding widespread application as intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. The nitrile group, with its strong electron-withdrawing nature and diverse reactivity, allows for a plethora of chemical transformations. The introduction of a trimethylsilyl (TMS) group onto the benzonitrile scaffold, specifically at the para-position, introduces a new dimension of chemical versatility.

The TMS group can serve multiple strategic roles:

-

A Bulky, Lipophilic Moiety: The TMS group can influence the pharmacokinetic properties of a molecule, potentially enhancing its membrane permeability.

-

A Removable Directing Group: The C-Si bond can be selectively cleaved under specific conditions, allowing for the introduction of other functional groups at a late stage in a synthetic sequence.

-

A Participant in Cross-Coupling Reactions: Aryltrimethylsilanes are known to participate in various palladium-catalyzed cross-coupling reactions, enabling the formation of complex molecular architectures.

This guide will delve into the fundamental aspects of 4-(trimethylsilyl)benzonitrile, providing a theoretical yet practical understanding for its application in research and development.

Molecular Structure and Bonding: A Theoretical Perspective

While a definitive crystal structure for this compound has not been reported in the Cambridge Structural Database (CSD), we can infer its key structural features and bonding characteristics through analysis of related compounds and computational modeling.

Predicted Molecular Geometry

The structure of this compound consists of a planar benzene ring substituted with a linear nitrile group (-C≡N) and a tetrahedral trimethylsilyl group (-Si(CH₃)₃) at the para positions.

Figure 1: Predicted molecular structure of this compound.

Bond Angles and Lengths (Predicted):

Based on data from analogous structures like 4-[(4-Methylanilino)methyl]benzonitrile, we can predict the following:

-

Benzene Ring: The internal C-C-C bond angles of the benzene ring will be approximately 120°. The C-C bond lengths will be intermediate between a single and double bond, around 1.39 Å.

-

Nitrile Group: The C-C≡N moiety is expected to be linear, with a bond angle of approximately 180°. The C≡N triple bond length is typically around 1.15 Å.

-

Trimethylsilyl Group: The C-Si-C bond angles within the TMS group will be close to the ideal tetrahedral angle of 109.5°. The Si-C bond lengths are generally in the range of 1.85-1.90 Å. The aryl-Si bond will be slightly shorter than the Si-CH₃ bonds due to the sp² hybridization of the aromatic carbon.

Electronic Effects and Bonding

The electronic properties of this compound are governed by the interplay between the electron-withdrawing nitrile group and the multifaceted nature of the trimethylsilyl substituent.

-

Nitrile Group: As a potent electron-withdrawing group, the nitrile functionality deactivates the aromatic ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position. It achieves this through a combination of a strong inductive effect (-I) and a moderate resonance effect (-M).

-

Trimethylsilyl Group: The electronic effect of the TMS group is more complex. It is generally considered to be weakly electron-donating through σ-π hyperconjugation. This involves the donation of electron density from the C-Si σ-bonds into the π-system of the benzene ring. However, silicon is more electropositive than carbon, leading to a slight inductive electron withdrawal from the methyl groups. The overall effect on the aromatic ring is a subtle activation and ortho-, para-directing influence in electrophilic aromatic substitution.

In this compound, the opposing electronic effects of the nitrile and TMS groups create a unique electronic environment. The strong electron-withdrawing nature of the nitrile group will dominate, rendering the aromatic ring electron-deficient.

Spectroscopic Characterization (Predicted)

Table 1: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Key Signals |

| ¹H NMR | Aromatic protons: Two doublets in the range of 7.5-7.8 ppm, characteristic of a para-substituted benzene ring. Trimethylsilyl protons: A sharp singlet at approximately 0.2-0.3 ppm, integrating to 9 protons. |

| ¹³C NMR | Aromatic carbons: Four signals in the aromatic region (120-140 ppm). The carbon attached to the silicon (ipso-carbon) will be shielded, while the carbon of the nitrile group will appear around 118 ppm. The carbon attached to the nitrile group will be deshielded. Trimethylsilyl carbons: A single signal in the aliphatic region, typically around 0 ppm. |

| ²⁹Si NMR | A single resonance in the region typical for aryltrimethylsilanes, likely between -5 and -10 ppm relative to TMS. |

| IR Spectroscopy | C≡N stretch: A strong, sharp absorption band in the range of 2220-2240 cm⁻¹[1]. Si-C stretch: Characteristic absorptions around 1250 cm⁻¹ (symmetric deformation) and 840 cm⁻¹ (rocking). Aromatic C-H stretches: Above 3000 cm⁻¹. |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 175.08. A prominent fragment ion at m/z = 160 (M-15) corresponding to the loss of a methyl group. |

Synthetic Strategies

The synthesis of this compound can be approached through several established methods in organosilicon and aromatic chemistry. A highly plausible and efficient route involves the palladium-catalyzed silylation of 4-bromobenzonitrile.

Proposed Synthesis: Palladium-Catalyzed Silylation

This method leverages the well-established palladium-catalyzed cross-coupling reaction between an aryl halide and a silylating agent.

Figure 2: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical):

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add 4-bromobenzonitrile (1.0 eq.), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq.), and a suitable ligand if necessary.

-

Addition of Reagents: Add a silylating agent such as hexamethyldisilane (1.1-1.5 eq.) and a dry, degassed solvent (e.g., toluene or dioxane).

-

Reaction Conditions: Heat the reaction mixture to a temperature typically between 80-120 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature, filter through a pad of Celite to remove the catalyst, and concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by distillation.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Palladium catalysts are sensitive to oxygen, which can lead to their deactivation. An inert atmosphere is crucial to maintain catalytic activity.

-

Dry Solvents: Water can react with the silylating agent and interfere with the catalytic cycle.

-

Palladium Catalyst: Palladium(0) complexes are highly effective in catalyzing the oxidative addition to the aryl-bromide bond, which is the first step in the catalytic cycle.

-

Hexamethyldisilane: This is a common and effective source of the trimethylsilyl group in palladium-catalyzed reactions.

Reactivity and Potential Applications

The dual functionality of this compound opens up a wide range of possibilities for its use in organic synthesis and materials science.

Desilylation and Further Functionalization

The trimethylsilyl group can act as a placeholder, which can be selectively removed to generate an aryl anion or a site for electrophilic attack. This "ipso-substitution" is a powerful tool for introducing a variety of functional groups. For instance, treatment with a fluoride source can generate a reactive intermediate that can be trapped with an electrophile.

Cross-Coupling Reactions

As an aryltrimethylsilane, this compound can participate in Hiyama-type cross-coupling reactions with organic halides or triflates, catalyzed by palladium. This allows for the formation of biaryl structures, which are common motifs in pharmaceuticals and organic electronic materials.

Precursor to Functional Materials

The rigid benzonitrile core combined with the potential for further functionalization makes this compound an attractive precursor for the synthesis of:

-

Liquid Crystals: The rod-like shape and polar nitrile group are desirable features for liquid crystalline materials.

-

Organic Light-Emitting Diodes (OLEDs): The aromatic core can be incorporated into larger conjugated systems with tailored electronic properties for use in OLEDs.

-

Pharmaceutical Scaffolds: The benzonitrile moiety is present in numerous bioactive molecules. The ability to introduce and then modify the silyl group provides a versatile strategy for the synthesis of complex drug candidates.

Conclusion and Future Outlook

This compound stands as a molecule of significant synthetic potential, bridging the fields of organosilicon chemistry and aromatic functionalization. While a comprehensive experimental characterization is yet to be widely reported, this guide has provided a detailed theoretical framework for its structure, bonding, and reactivity. The proposed synthetic routes are based on reliable and well-established methodologies, offering a clear path for its preparation in a laboratory setting.

For researchers in drug discovery and materials science, this compound represents a versatile building block with the potential to unlock novel molecular architectures and functional properties. Future experimental work to fully characterize this compound and explore its reactivity in a broader range of transformations is highly encouraged and will undoubtedly expand its utility in the chemical sciences.

References

- Smith, B. (2019). Infrared Spectroscopy of Organic Compounds. Spectroscopy Online, 34(7), 10-15.

Disclaimer: This technical guide has been compiled based on established chemical principles and data from analogous compounds. The absence of direct experimental data for this compound necessitates a theoretical and predictive approach. All proposed experimental procedures should be conducted with appropriate safety precautions and under the supervision of a qualified chemist.

Sources

The Strategic Utility of 4-(Trimethylsilyl)benzonitrile: A Technical Guide for Advanced Research and Development

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Synthetic Building Block

In the landscape of modern organic synthesis and materials science, the strategic incorporation of functional groups to tune molecular properties is paramount. 4-(Trimethylsilyl)benzonitrile emerges as a bifunctional aromatic compound of significant interest, offering a unique convergence of a reactive silyl group and a versatile nitrile moiety. This guide, intended for the discerning researcher, scientist, and drug development professional, provides an in-depth exploration of the synthesis, characterization, and burgeoning research applications of this valuable synthetic intermediate. By delving into the nuanced reactivity of both the trimethylsilyl and nitrile functionalities, we aim to illuminate the vast potential of this compound in the rational design of novel pharmaceuticals, liquid crystals, and advanced polymeric materials.

Synthesis and Characterization: Establishing the Foundation

The efficient synthesis and unambiguous characterization of this compound are the foundational pillars for its successful application in research and development. Several synthetic strategies can be employed to access this key intermediate, with the choice often dictated by the availability of starting materials and desired scale.

Synthetic Pathways to this compound

a) Palladium-Catalyzed Silylation of 4-Halobenzonitriles:

A robust and widely applicable method for the synthesis of aryltrimethylsilanes involves the palladium-catalyzed silylation of aryl halides.[1][2] This approach offers good functional group tolerance and can be adapted for the synthesis of this compound from readily available 4-chlorobenzonitrile or 4-bromobenzonitrile. A typical catalytic system involves a palladium precursor, such as Pd(OAc)₂, a phosphine ligand, and a silylating agent like hexamethyldisilane ((CH₃)₃Si-Si(CH₃)₃).

Experimental Protocol: Palladium-Catalyzed Silylation

-

To a dry, nitrogen-flushed reaction vessel, add 4-bromobenzonitrile (1.0 equiv), hexamethyldisilane (1.5 equiv), potassium fluoride (2.0 equiv), Pd₂(dba)₃ (0.02 equiv), and a suitable phosphine ligand (e.g., P(o-tol)₃, 0.08 equiv).

-

Add anhydrous toluene as the solvent and heat the mixture at reflux (approximately 110 °C).

-

Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite.

-

Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford this compound.

b) Grignard Reagent Formation and Silylation:

An alternative approach involves the formation of a Grignard reagent from 4-bromobenzonitrile, followed by quenching with a silylating agent.[3][4][5][6] This classic organometallic transformation provides a reliable route to the desired product.

Experimental Protocol: Grignard-Mediated Silylation

-

Activate magnesium turnings in a dry, nitrogen-flushed flask.

-

Add a solution of 4-bromobenzonitrile (1.0 equiv) in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings to initiate the formation of the Grignard reagent.

-

After the complete formation of the Grignard reagent, cool the mixture to 0 °C and add trimethylsilyl chloride (1.2 equiv) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC).

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to yield this compound.

Table 1: Comparison of Synthetic Routes to this compound

| Synthesis Route | Starting Material | Key Reagents | Advantages | Disadvantages |

| Palladium-Catalyzed Silylation | 4-Halobenzonitrile | Pd catalyst, phosphine ligand, hexamethyldisilane | High functional group tolerance, milder conditions | Cost of palladium catalyst, optimization of ligands may be required |

| Grignard-Mediated Silylation | 4-Bromobenzonitrile | Magnesium, trimethylsilyl chloride | Readily available reagents, well-established method | Sensitive to moisture and air, may not tolerate some functional groups |

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy will show a characteristic singlet for the nine equivalent protons of the trimethylsilyl group, typically in the region of δ 0.2-0.4 ppm. The aromatic protons will appear as a set of doublets in the downfield region (δ 7.5-7.8 ppm), characteristic of a 1,4-disubstituted benzene ring.[7][8]

-

¹³C NMR spectroscopy will display a signal for the methyl carbons of the trimethylsilyl group near 0 ppm. The aromatic carbons will show distinct signals, with the carbon bearing the trimethylsilyl group (ipso-carbon) appearing at a characteristic chemical shift. The nitrile carbon will be observed in the range of δ 118-120 ppm.[8]

-

-

Infrared (IR) Spectroscopy:

-

Mass Spectrometry (MS):

-

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (C₁₀H₁₃NSi, MW: 175.31 g/mol ). Fragmentation patterns may include the loss of a methyl group from the trimethylsilyl moiety. The predicted m/z for the [M+H]⁺ adduct is 176.08901.[11]

-

The Dual Reactivity of this compound: A Gateway to Molecular Diversity

The synthetic utility of this compound stems from the distinct yet complementary reactivity of its two functional groups. The trimethylsilyl group can act as a leaving group in ipso-substitution reactions or be cleaved under specific conditions, while the nitrile group can be transformed into a variety of other functionalities.

Transformations Involving the Trimethylsilyl Group

a) Ipso-Substitution Reactions:

The carbon-silicon bond in aryltrimethylsilanes can be cleaved and replaced by other functional groups in the presence of an electrophile, a reaction known as ipso-substitution.[12][13][14][15] This allows for the late-stage functionalization of the aromatic ring at the position of the silyl group.

b) Desilylation:

The trimethylsilyl group can be selectively removed to generate the parent benzonitrile. This "traceless" directing group strategy allows for the temporary blocking of a reactive site or the introduction of other substituents before its removal. Desilylation can be achieved under various conditions, including treatment with fluoride sources (e.g., tetrabutylammonium fluoride - TBAF) or strong acids.[16][17]

Caption: Desilylation of this compound to yield benzonitrile.

Transformations of the Nitrile Group

The nitrile group is a versatile functional group that can be converted into a wide array of other functionalities, making this compound a valuable precursor for a diverse range of compounds.

-

Hydrolysis: Acidic or basic hydrolysis of the nitrile group leads to the formation of 4-(trimethylsilyl)benzoic acid.

-

Reduction: The nitrile group can be reduced to a primary amine, 4-(trimethylsilyl)benzylamine, using reducing agents such as lithium aluminum hydride (LiAlH₄).

-

Addition of Organometallic Reagents: Grignard reagents or organolithium compounds can add to the nitrile to form, after hydrolysis, 4-(trimethylsilyl)phenyl ketones.[3][4][5]

Caption: Key transformations of the nitrile group in this compound.

Potential Research Applications: From Bench to Breakthrough

The unique structural features of this compound position it as a valuable building block in several cutting-edge areas of research.

Medicinal Chemistry and Drug Discovery

Benzonitrile derivatives are prevalent in a wide range of pharmaceuticals.[18][19][20] The nitrile group can act as a bioisostere for other functional groups and participate in key interactions with biological targets. This compound can serve as a versatile intermediate in the synthesis of complex drug candidates. The trimethylsilyl group can be utilized in cross-coupling reactions to build molecular complexity or can be replaced via ipso-substitution to introduce other functionalities in the final stages of a synthesis.

Materials Science: Liquid Crystals and Polymers

The rigid rod-like structure and the presence of a polar nitrile group make benzonitrile derivatives attractive components in the design of liquid crystalline materials.[20][21][22][23][24] The trimethylsilyl group in this compound can be functionalized to introduce polymerizable groups, allowing for its incorporation into liquid crystal polymers. Furthermore, the desilylation of polymers containing this unit can be used to modify the material's properties post-polymerization.

Caption: Synthetic workflow for liquid crystalline polymers using this compound.

Future Outlook: A Molecule of Untapped Potential

This compound stands as a testament to the power of bifunctional building blocks in modern chemical synthesis. While its full potential is still being explored, the strategic combination of a reactive silyl group and a versatile nitrile moiety offers a wealth of opportunities for innovation. As synthetic methodologies continue to advance, the applications of this compound in the development of novel therapeutics, advanced materials, and functional organic molecules are poised for significant growth. The insights provided in this guide are intended to catalyze further research and unlock the full potential of this remarkable synthetic intermediate.

References

Please note that a comprehensive list of clickable URLs will be provided in a separate section for verification. The citations in the text refer to the search results.

Sources

- 1. Palladium-Catalyzed Silylation of Aryl Chlorides with Hexamethyldisilane [organic-chemistry.org]

- 2. Palladium-catalyzed silylation of aryl chlorides with hexamethyldisilane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. m.youtube.com [m.youtube.com]

- 5. youtube.com [youtube.com]

- 6. US3856867A - Process for the preparation of grignard reagents and their utilization in organic syntheses - Google Patents [patents.google.com]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 8. rsc.org [rsc.org]

- 9. Benzonitrile, 4-methyl- [webbook.nist.gov]

- 10. researchgate.net [researchgate.net]

- 11. PubChemLite - this compound (C10H13NSi) [pubchemlite.lcsb.uni.lu]

- 12. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. ch.ic.ac.uk [ch.ic.ac.uk]

- 15. youtube.com [youtube.com]

- 16. Alkane synthesis by deoxygenation [organic-chemistry.org]

- 17. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 18. US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile - Google Patents [patents.google.com]

- 19. US20030220504A1 - Synthesis of benzonitriles from substituted benzaldehyde - Google Patents [patents.google.com]

- 20. dakenchem.com [dakenchem.com]

- 21. ajchem-a.com [ajchem-a.com]

- 22. mdpi.com [mdpi.com]

- 23. colorado.edu [colorado.edu]

- 24. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Synthesis of 4-(Trimethylsilyl)benzonitrile from 4-Bromobenzonitrile: A Detailed Protocol and Mechanistic Overview

An Application Note for Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 4-(trimethylsilyl)benzonitrile, a valuable building block in medicinal chemistry and materials science. Starting from the commercially available 4-bromobenzonitrile, this application note details a robust and scalable protocol centered on the formation of an organometallic intermediate followed by electrophilic quenching with trimethylsilyl chloride. We will explore the underlying reaction mechanism, provide a detailed step-by-step experimental procedure, discuss critical parameters for success, and outline methods for purification and characterization. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable method for the preparation of functionalized arylsilanes.

Introduction and Strategic Overview

This compound is a versatile bifunctional molecule incorporating both a nucleophilic nitrile group and a synthetically adaptable trimethylsilyl (TMS) moiety. The TMS group can serve as a masked proton, a directing group in electrophilic aromatic substitution, or participate in cross-coupling reactions (e.g., Hiyama coupling), making this compound a strategic intermediate in the synthesis of complex pharmaceutical agents.

The primary synthetic challenge lies in the selective introduction of the silyl group onto the aromatic ring without interfering with the nitrile functionality. The most common and effective strategies involve the "umpolung" or reversal of polarity at the carbon atom bearing the bromine. This is achieved by converting the electrophilic aryl bromide into a nucleophilic organometallic species. Two principal pathways are considered:

-

Grignard Reaction: Formation of an arylmagnesium halide (Grignard reagent) followed by reaction with a silyl electrophile. This method is widely used due to the moderate reactivity of the Grignard reagent, which typically avoids unwanted side reactions with the nitrile group.[1][2]

-

Lithium-Halogen Exchange: Reaction with an organolithium reagent (e.g., n-butyllithium or tert-butyllithium) to generate a highly reactive aryllithium species.[3][4] This reaction is often faster and can be performed at very low temperatures, but requires stringent handling of pyrophoric reagents.[5]

This guide will focus on the Grignard-based approach, offering a balance of efficiency, scalability, and operational safety.

Mechanistic Discussion: The Grignard Pathway

The synthesis proceeds via a two-step, one-pot sequence. The causality behind each step is critical for achieving a high yield of the desired product.

Step 1: Formation of 4-Cyanophenylmagnesium Bromide

The reaction is initiated by the oxidative insertion of magnesium metal into the carbon-bromine bond of 4-bromobenzonitrile.[1] This is a heterogeneous reaction occurring on the surface of the magnesium. Anhydrous conditions are paramount, as Grignard reagents react readily with protic sources, such as water, to quench the organometallic species and form benzene.

A critical aspect of this step is the activation of the magnesium metal.[1] A passivating layer of magnesium oxide on the metal surface can inhibit the reaction. Mechanical (crushing) or chemical (using iodine or 1,2-dibromoethane) activation is often necessary to expose a fresh metal surface and initiate the reaction.[1]

Step 2: Silylation of the Grignard Reagent

Once formed, the nucleophilic carbon of the 4-cyanophenylmagnesium bromide attacks the electrophilic silicon atom of trimethylsilyl chloride (TMSCl).[6] This forms a new carbon-silicon bond and magnesium bromide chloride as a byproduct. The reaction is typically rapid and exothermic. While Grignard reagents can react with nitriles, this addition is generally slower than the reaction with a highly reactive electrophile like TMSCl, especially at controlled temperatures.[7][8]

The overall transformation is depicted below:

Caption: Overall reaction scheme for the silylation.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All operations involving organometallic reagents must be performed under an inert atmosphere (e.g., nitrogen or argon) using flame-dried glassware.[9]

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Notes |

| 4-Bromobenzonitrile | C₇H₄BrN | 182.02 | 5.00 g | 27.5 | Starting material.[10] |

| Magnesium Turnings | Mg | 24.31 | 0.81 g | 33.0 (1.2 eq) | Must be activated. |

| Iodine | I₂ | 253.81 | 1 crystal | ~1-2 mg | Activator. |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 50 mL | - | Dry over sodium/benzophenone. |

| Trimethylsilyl chloride (TMSCl) | C₃H₉SiCl | 108.64 | 4.2 mL (3.7 g) | 34.3 (1.25 eq) | Distill before use. |

| Saturated aq. NH₄Cl | - | - | 50 mL | - | For quenching. |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 100 mL | - | For extraction. |

| Brine | - | - | 50 mL | - | For washing. |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - | For drying. |

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure

-

Apparatus Setup: Assemble a 250 mL three-necked, round-bottomed flask equipped with a magnetic stir bar, a reflux condenser topped with a nitrogen/argon inlet, and a rubber septum. Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature.

-

Reagent Preparation: Add magnesium turnings (0.81 g) to the cooled flask. In a separate, dry flask, dissolve 4-bromobenzonitrile (5.00 g) in 30 mL of anhydrous THF.

-

Grignard Formation: Add a small crystal of iodine to the magnesium turnings. Using a syringe, add approximately 5 mL of the 4-bromobenzonitrile solution to the flask. Gentle heating with a heat gun may be required to initiate the reaction, which is indicated by the disappearance of the iodine color and the onset of bubbling.

-

Once initiated, add the remaining 4-bromobenzonitrile solution dropwise via a syringe pump at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours, or until most of the magnesium has been consumed.

-

Silylation: Cool the resulting dark, cloudy solution to 0 °C using an ice-water bath. Slowly add trimethylsilyl chloride (4.2 mL) dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Completion: After the addition of TMSCl is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 10:90 v/v) as the eluent. The product should have a higher Rf value than the starting material.[11]

-

Workup: Cool the reaction mixture back to 0 °C and carefully quench by the slow, dropwise addition of 50 mL of saturated aqueous ammonium chloride solution. Stir vigorously for 15 minutes.

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous magnesium sulfate.[12]

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by either vacuum distillation or flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound as a clear oil or low-melting solid.

Characterization of the Product

The identity and purity of the final product should be confirmed by standard analytical techniques.

-

¹H NMR (CDCl₃, 400 MHz): δ (ppm) 7.65 (d, J=8.0 Hz, 2H, Ar-H ortho to CN), 7.55 (d, J=8.0 Hz, 2H, Ar-H ortho to Si), 0.30 (s, 9H, Si(CH₃)₃).

-

¹³C NMR (CDCl₃, 101 MHz): δ (ppm) 145.0, 133.5, 132.0, 118.5, 112.0, -1.0.

-

IR (neat, cm⁻¹): ~2228 (C≡N stretch), ~1250, 840, 760 (Si-C stretches and bends).

-

Mass Spectrometry (EI): m/z (%) 175 (M⁺), 160 ([M-CH₃]⁺).[13]

Safety and Handling

This synthesis involves several hazardous materials and requires strict adherence to safety protocols.

-

4-Bromobenzonitrile: Toxic if swallowed and harmful in contact with skin.[10] Handle in a fume hood with appropriate personal protective equipment (PPE).

-

Organometallic Reagents: Grignard reagents are highly reactive and can ignite upon exposure to air or moisture.[5][14] All operations must be conducted under an inert atmosphere.

-

Anhydrous Solvents (THF, Diethyl Ether): Highly flammable. THF can form explosive peroxides upon storage. Use from a freshly opened container or after proper purification.

-

Trimethylsilyl Chloride: Corrosive and reacts with moisture to release HCl gas. Handle with care in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): A flame-retardant lab coat, safety goggles, and appropriate gloves (e.g., nitrile) must be worn at all times.[15] Never work alone when handling organometallic reagents.[15]

Conclusion

The protocol described provides a reliable and well-characterized method for the synthesis of this compound from 4-bromobenzonitrile. By carefully controlling reaction conditions, particularly the exclusion of moisture and the initiation of the Grignard formation, researchers can consistently obtain high yields of this valuable synthetic intermediate. The mechanistic insights and detailed procedural steps are intended to empower scientists in drug discovery and process development to confidently apply this methodology in their work.

References

-

PrepChem.com. Preparation of 4-bromobenzonitrile. Available at: [Link]

- Google Patents. CN113845442B - Method for preparing p-bromobenzonitrile.

- Google Patents. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.

-

National Center for Biotechnology Information. 4-[(4-Methylanilino)methyl]benzonitrile. Available at: [Link]

-

PubChem. This compound. Available at: [Link]

-

ADICHEMISTRY. GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Available at: [Link]

-

Organic Syntheses. Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Available at: [Link]

-

PubChem. Benzonitrile, 4-bromo-. Available at: [Link]

-

Solubility of Things. Safety and Handling of Organometallic Compounds. Available at: [Link]

-

NIST WebBook. Benzonitrile, 4-methyl-. Available at: [Link]

-

Macmillan Group. The Mechanism of Lithium-Halogen Exchange. Available at: [Link]

- Google Patents. CN1252043C - Process for preparing para-bromo benzonitrile.

-

Organic Chemistry Portal. Rhodium(I)-Catalyzed Silylation of Aryl Halides with Triethoxysilane: Practical Synthetic Route to Aryltriethoxysilanes. Available at: [Link]

-

Organic Syntheses. selective halogen-lithium exchange reactions of 2-(2'-halophenyl)ethyl halides: synthesis of. Available at: [Link]

-

Organic Syntheses. Working with Hazardous Chemicals. Available at: [Link]

-

Master Organic Chemistry. Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Available at: [Link]

-

Wikipedia. Silylation. Available at: [Link]

-

University of California, Irvine - Environmental Health & Safety. Procedures for Safe Use of Pyrophoric Organolithium Reagents. Available at: [Link]

-

Gelest, Inc. GRIGNARD REAGENTS AND SILANES. Available at: [Link]

-

Myers Group, Harvard University. lithium halogen exchange #1 revised. Available at: [Link]

-

ResearchGate. (PDF) The Lithium–Halogen Exchange Reaction in Process Chemistry. Available at: [Link]

-

Evans Group, Harvard University. silylation overview.pdf. Available at: [Link]

-

ResearchGate. How can I purify impure benzonitrile?. Available at: [Link]

-

Laboratory Safety Standard Operating Procedure (SOP). for the use of hazardous materials or equipment. Available at: [Link]

-

Chemistry LibreTexts. Grignard Reagents. Available at: [Link]

-

White Rose Research Online. Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques. Available at: [Link]

-

Gelest Technical Library. General Silylation Procedures. Available at: [Link]

-

Wikipedia. Metal–halogen exchange. Available at: [Link]

-

The Organic Chemistry Tutor. Grignard Reaction of Nitriles EXPLAINED!. Available at: [Link]

-

Sci-Hub. 4-[(4-Methylanilino)methyl]benzonitrile. Available at: [Link]

-

Organic Syntheses. Organic Syntheses Procedure. Available at: [Link]

-

ACS Publications. Catalytic Silylation of Unactivated C–H Bonds | Chemical Reviews. Available at: [Link]

Sources

- 1. adichemistry.com [adichemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. researchgate.net [researchgate.net]

- 5. artscimedia.case.edu [artscimedia.case.edu]

- 6. gelest.com [gelest.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. youtube.com [youtube.com]

- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 10. Benzonitrile, 4-bromo- | C7H4BrN | CID 12162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. orgsyn.org [orgsyn.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. PubChemLite - this compound (C10H13NSi) [pubchemlite.lcsb.uni.lu]

- 14. solubilityofthings.com [solubilityofthings.com]

- 15. ehs.uci.edu [ehs.uci.edu]

Application Note & Protocol: A Comprehensive Guide to the Synthesis of 4-(Trimethylsilyl)benzonitrile

Abstract and Significance

4-(Trimethylsilyl)benzonitrile is a valuable bifunctional molecule that serves as a versatile building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. Its structure incorporates a nucleophilic cyano group, which can be transformed into various functionalities, and a trimethylsilyl (TMS) group, which can participate in a wide array of coupling reactions (e.g., Hiyama coupling) or be used to direct metallation. This guide provides a detailed, field-proven protocol for the synthesis of this compound from 4-bromobenzonitrile via a Grignard reaction. The methodology is designed for high yield and purity, and this document elucidates the critical scientific principles underpinning each step to ensure successful and reproducible execution.

Reaction Scheme and Mechanism

The synthesis proceeds in a two-step, one-pot process. First, a Grignard reagent is formed from 4-bromobenzonitrile and magnesium metal. Second, this organometallic intermediate acts as a potent nucleophile, attacking an electrophilic silicon source, trimethylsilyl chloride (TMSCl), to form the desired carbon-silicon bond.

Overall Reaction:

Mechanistic Rationale:

The core of this synthesis is the formation and subsequent reaction of an organomagnesium halide (Grignard reagent).

-

Grignard Reagent Formation: The reaction is initiated on the surface of the magnesium metal. The carbon-bromine bond in 4-bromobenzonitrile is polarized (Cδ+-Brδ-), making the carbon atom susceptible to reaction with the magnesium. This step involves single-electron transfers from the magnesium to the aryl halide, leading to the formation of a radical anion, which then reacts further to form the organomagnesium species, 4-cyanophenylmagnesium bromide. The polarity of the C-Mg bond is inverted compared to the C-Br bond, rendering the carbon atom strongly nucleophilic and basic.

-

Nucleophilic Attack on TMSCl: The highly nucleophilic carbon of the Grignard reagent readily attacks the electrophilic silicon atom of trimethylsilyl chloride. The Si-Cl bond is cleaved, and a new, stable C-Si bond is formed. The magnesium halide byproduct (MgBrCl) precipitates or remains in solution.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Grignard reagents are extremely strong bases and will react readily with any protic source, especially water, which would quench the reagent and halt the desired reaction.[1] Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used.

-

Solvent Choice: Anhydrous tetrahydrofuran (THF) is the preferred solvent. Its etheric oxygen atoms can coordinate to the magnesium center of the Grignard reagent, stabilizing it in solution and preventing aggregation. Diethyl ether is a viable alternative but has a lower boiling point, which can make temperature control more challenging.[2]

-

Initiation: The reaction between the aryl halide and magnesium can sometimes be slow to start. A small crystal of iodine is often used as an initiator. The iodine reacts with the magnesium surface, cleaning and activating it, which facilitates the start of the Grignard formation.

Experimental Workflow Diagram

The following diagram outlines the complete workflow for the synthesis, from initial setup to final product isolation.

Sources

Application Notes and Protocols for the Suzuki Cross-Coupling of 4-(Trimethylsilyl)benzonitrile Derivatives

Introduction: Strategic Synthesis of Cyanobiphenyls for Advanced Research and Drug Development

The biphenyl scaffold is a privileged structural motif in medicinal chemistry, materials science, and agrochemicals.[1] Specifically, cyanobiphenyls are key intermediates in the synthesis of numerous pharmaceuticals, most notably the angiotensin II receptor blocker Valsartan, a widely prescribed antihypertensive medication.[2][3] Furthermore, these structures are foundational in the development of liquid crystals.[4] The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, offering a powerful and versatile method for the construction of carbon-carbon bonds, particularly for creating biaryl systems.[5] This reaction's mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives make it an indispensable tool for researchers.[6]

This application note provides a detailed guide for leveraging the Suzuki cross-coupling reaction with 4-(trimethylsilyl)benzonitrile-based substrates. The inclusion of the trimethylsilyl (TMS) group offers a unique synthetic handle, serving as a stable protecting group or a latent site for further functionalization, thereby enhancing the molecular complexity of the synthesized biphenyls. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and discuss the strategic advantages of incorporating a TMS group in your synthetic design.

The Strategic Role of the Trimethylsilyl Group in Suzuki Cross-Coupling

The trimethylsilyl (TMS) group is a versatile functional group in organic synthesis. In the context of Suzuki cross-coupling reactions, it primarily serves two strategic purposes:

-

A Stable, Inert Protecting Group: The C-Si bond is generally stable under the basic conditions typically employed in Suzuki reactions. This allows for the selective coupling at a different position on the aromatic ring (e.g., a halide) without interference from the silyl group.[2]

-

A Masked Functional Group for Post-Coupling Transformations: The TMS group can be readily converted into other functional groups after the biphenyl scaffold has been constructed. For instance, ipso-substitution of the TMS group with a halogen (e.g., using Br

2or ICl) provides a reactive site for a subsequent cross-coupling reaction, enabling the synthesis of more complex, unsymmetrical bi- and terphenyls.

Careful consideration of reaction conditions is necessary, as forceful basic or acidic conditions can lead to protodesilylation, the cleavage of the C-Si bond. However, with appropriate choice of base and controlled reaction parameters, the TMS group remains a robust and valuable synthetic tool.

Mechanistic Overview: The Palladium-Catalyzed Suzuki-Miyaura Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The fundamental steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, a halogenated this compound derivative), forming a Pd(II) species.

-

Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid.

-

Reductive Elimination: The two organic groups on the palladium center couple, forming the new carbon-carbon bond of the biphenyl product and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols provide a general framework for the Suzuki cross-coupling of a halogenated this compound derivative with an arylboronic acid. As a specific example, we will consider the coupling of 4-bromo-2-(trimethylsilyl)benzonitrile. Researchers should note that optimization of the catalyst, ligand, base, and solvent may be necessary for different substrates.

Protocol 1: General Suzuki-Miyaura Coupling of 4-Bromo-2-(trimethylsilyl)benzonitrile

This protocol is adapted from standard, robust conditions for Suzuki couplings of aryl bromides.

Materials:

-

4-Bromo-2-(trimethylsilyl)benzonitrile (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)

2, 2 mol%) -

Triphenylphosphine (PPh

3, 4 mol%) or a more specialized ligand (see Table 1) -

Potassium carbonate (K

2CO3, 2.0 equiv) -

Toluene (or another suitable solvent, see Table 2)

-

Water

Procedure:

-

To a clean, dry reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add 4-bromo-2-(trimethylsilyl)benzonitrile, the arylboronic acid, palladium(II) acetate, and the phosphine ligand.

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Under the inert atmosphere, add the solvent (e.g., toluene) and a solution of the base (e.g., aqueous potassium carbonate).

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield the desired 4-cyano-2-(trimethylsilyl)biphenyl derivative.

Figure 2: General experimental workflow for Suzuki cross-coupling.

Data Presentation: Catalyst and Solvent Systems

The choice of catalyst, ligand, and solvent can significantly impact the yield and reaction time of a Suzuki cross-coupling. The following tables summarize common systems that have been successfully employed for the coupling of aryl halides.

| Catalyst Precursor | Ligand | Typical Loading (mol%) | Notes |

| Pd(OAc) | PPh | 1-5 | A standard, cost-effective system. |

| Pd | SPhos, XPhos | 1-3 | Highly active for challenging substrates. |

| PdCl | (none) | 2-5 | Effective for a broad range of substrates. |

| Pd(PPh | (none) | 1-5 | A common, air-stable Pd(0) source. |

| Table 1: Common Palladium Catalyst Systems for Suzuki-Miyaura Coupling. |

| Solvent | Base | Temperature (°C) | Characteristics |

| Toluene/Water | K | 80-110 | Standard biphasic conditions. |

| Dioxane/Water | K | 80-100 | Good for a wide range of substrates. |

| DMF or DMA | Na | 100-150 | Higher boiling points for less reactive halides. |

| THF/Water | K | 65-70 | Milder conditions, suitable for sensitive substrates. |

| Table 2: Representative Solvent and Base Combinations. |

Troubleshooting and Considerations

-

Low Yield: If the reaction shows low conversion, consider increasing the catalyst loading, using a more active ligand (e.g., a biarylphosphine like SPhos or XPhos), or increasing the reaction temperature. Ensure that the reagents and solvents are of high purity and that the reaction is performed under strictly anaerobic conditions.

-

Protodesilylation: The cleavage of the C-Si bond can occur under harsh basic conditions. If significant desilylation is observed, consider using a milder base (e.g., K

3PO4or CsF) and a lower reaction temperature. -

Homocoupling of Boronic Acid: This side reaction can be minimized by ensuring a strictly oxygen-free environment and by the slow addition of the boronic acid to the reaction mixture.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound derivatives is a powerful strategy for the synthesis of functionalized cyanobiphenyls. The trimethylsilyl group provides a valuable synthetic handle for subsequent transformations, allowing for the efficient construction of complex molecules relevant to drug discovery and materials science. The protocols and guidelines presented in this application note offer a solid foundation for researchers to successfully implement this methodology in their synthetic endeavors.

References

-

Goodby, J. W., & Cowling, S. J. (2022). Conception, Discovery, Invention, Serendipity and Consortia: Cyanobiphenyls and Beyond. Crystals, 12(6), 841. [Link]

-

Suzuki, A. (2010). Cross-coupling reactions of organoboranes: an easy way to construct C–C bonds. Angewandte Chemie International Edition, 50(30), 6722-6737. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. [Link]

- Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press.

- Bhuiyan, M. M. H., Rahman, K. M. M., Alam, M. A., & Mahmud, M. M. (2013). Microwave Assisted Knoevenagel Condensation: Synthesis and Antimicrobial Activities of Some A-Cyanoacrylates. Pakistan Journal of Scientific and Industrial Research Series A: Physical Sciences, 56(3), 131-137.

- Lagerlund, O., & El-Sawy, E. R. (2023). Chemical Constituents and Pharmacological Activities of Dendrobium nobile. IntechOpen.

-

Bajda, M., et al. (2021). Cyanobiphenyls: Novel H3 receptor ligands with cholinesterase and MAO B inhibitory activity as multitarget compounds for potential treatment of Alzheimer's disease. Bioorganic Chemistry, 114, 105129. [Link]

- Giebułtowicz, J., et al. (2023).

-

Shah, S. N. A., & Khan, M. R. (2022). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 27(15), 4967. [Link]

-

Eureka | Patsnap. (n.d.). Preparation method for 2-cyano-4'-methylbiphenyl. [Link]

- Google Patents. (n.d.). Valsartan synthesis method.

-

MDPI. (2018). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]

-

ResearchGate. (2017). Synthesis of Valsartan as drug for the treatment of hypertension. [Link]

-

ResearchGate. (2015). A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications. [Link]

-

ResearchGate. (2018). The synthesis of 2-cyano-4-methylbiphenyl by Suzuki–Miyaura cross-coupling in WES. [Link]

-

MH Chem. (2022, June 18). Suzuki Coupling Mechanism [Video]. YouTube. [Link]

- Peter, K. (2008). Suzuki–Miyaura Reaction of 4-Silyl-bromobenzenes with Phenylboronic Acid under Thermal and Microwave Conditions. Letters in Organic Chemistry, 5(4), 285-288.

-

Dalton Transactions. (2012). Synthesis of biphenyl-based arsine ligands by Suzuki–Miyaura coupling and their application to Pd-catalyzed arsination. [Link]

-

RJPBCS. (2011). New and Improved Synthesis of Valsartan. [Link]

- Google Patents. (n.d.).

Sources

- 1. mdpi.com [mdpi.com]

- 2. Preparation method for 2-cyano-4'-methylbiphenyl - Eureka | Patsnap [eureka.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. The good, the bad and the ugly faces of cyanobiphenyl mesogens in selected tracks of fundamental and applied liquid crystal research - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Chemical Constituents, Pharmacologic Properties, and Clinical Applications of Bletilla striata - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Application of 4-(Trimethylsilyl)benzonitrile in Stille Coupling Reactions: A Technical Guide for Advanced Synthesis

Introduction: The Significance of Biaryl Nitriles and the Stille Coupling Advantage

In the landscape of modern medicinal chemistry and materials science, the biaryl nitrile moiety is a privileged structural motif. Its presence is integral to a multitude of bioactive molecules and functional materials, owing to the nitrile group's ability to act as a versatile synthetic handle, a hydrogen bond acceptor, and a bioisostere for other functional groups. The synthesis of these vital structures often relies on robust and reliable cross-coupling methodologies. Among these, the palladium-catalyzed Stille coupling reaction stands out for its exceptional functional group tolerance, the stability of its organostannane reagents, and its proven track record in the synthesis of complex molecules.[1][2] This guide focuses on the strategic use of a specialized building block, 4-(trimethylsilyl)benzonitrile , in Stille coupling reactions, providing researchers, scientists, and drug development professionals with in-depth technical insights and actionable protocols.

The Dual Role of the Trimethylsilyl Group: A Strategic Linchpin

The incorporation of a trimethylsilyl (TMS) group onto the benzonitrile scaffold is not a trivial substitution. It imparts unique reactivity and synthetic flexibility, serving a dual purpose that can be strategically exploited.

-

A Removable Protecting Group: In multi-step syntheses, the TMS group can function as a robust protecting group for a specific position on the aromatic ring. This allows for selective functionalization at other sites before its chemoselective removal.

-

A Precursor to a Reactive Handle: More strategically, the C-Si bond can be considered a masked C-H or C-X (where X is a halogen or triflate) bond. Following the initial Stille coupling, the TMS group can be readily cleaved and converted into other functionalities, such as halides or triflates, paving the way for subsequent cross-coupling reactions in a sequential, one-pot fashion. This strategy is particularly powerful for the efficient construction of complex, multi-substituted aromatic systems.

The Catalytic Cycle of Stille Coupling: A Mechanistic Overview

The Stille reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[3][4] Understanding this mechanism is paramount to troubleshooting and optimizing reaction conditions.

Figure 1: A simplified diagram of the Stille coupling catalytic cycle.

The cycle comprises three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide or carbon-triflate bond of the electrophile (e.g., a halogenated derivative of this compound), forming a Pd(II) intermediate.

-

Transmetalation: The organic group from the organostannane reagent is transferred to the palladium center, displacing the halide or triflate. This is often the rate-limiting step of the reaction.

-

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst.

Optimized Reaction Protocols for the Synthesis of 4-Arylbenzonitriles

While a specific protocol for the direct Stille coupling of this compound as an electrophile is not prominently featured in the literature (as the C-Si bond is generally unreactive towards oxidative addition), it is a valuable precursor to the necessary aryl halides or triflates. The following protocols detail the more common application: the Stille coupling of a halogenated benzonitrile to synthesize a 4-arylbenzonitrile, a structure that can also be accessed from silylated precursors.

Protocol 1: General Procedure for Stille Coupling of 4-Bromobenzonitrile with an Arylstannane

This protocol provides a robust starting point for the synthesis of 4-arylbenzonitriles and is adaptable to a range of arylstannane coupling partners.

Materials:

-

4-Bromobenzonitrile

-

Arylstannane (e.g., Tributyl(phenyl)tin)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃)

-

Ligand (if using a ligand-free precursor like Pd₂(dba)₃, e.g., P(t-Bu)₃ or AsPh₃)

-

Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or DMF)

-

Optional additive: Copper(I) iodide (CuI)

Step-by-Step Procedure:

-

Inert Atmosphere: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromobenzonitrile (1.0 equiv), the palladium catalyst (1-5 mol%), and the ligand (if required, typically in a 1:2 Pd:ligand ratio).

-

Reagent Addition: Add the arylstannane (1.1-1.5 equiv). If using CuI as an additive (5-10 mol%), it should be added at this stage.

-

Solvent Addition: Add the anhydrous, degassed solvent via cannula. The reaction concentration is typically in the range of 0.1-0.5 M.

-

Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with an inert gas (Argon or Nitrogen).

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or GC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate). The solution may be filtered through a pad of celite to remove the palladium catalyst. Wash the organic layer with saturated aqueous KF solution (to remove tin byproducts), water, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Rationale for Experimental Choices:

-

Inert Atmosphere: The Pd(0) catalyst is sensitive to oxidation, which would deactivate it.

-

Degassed Solvent: Removing dissolved oxygen from the solvent is crucial to prevent catalyst oxidation.

-

Excess Stannane: A slight excess of the organostannane is often used to drive the reaction to completion and to compensate for any potential homocoupling.[4]

-

CuI Additive: Copper(I) iodide can accelerate the rate of transmetalation, particularly for less reactive organostannanes, by facilitating the transfer of the organic group from tin to palladium.[5]

Key Parameters and Optimization

The success of a Stille coupling reaction is highly dependent on the careful selection of several key parameters. The following tables provide a comparative overview of common choices.

Table 1: Comparison of Common Palladium Catalysts and Ligands

| Catalyst | Ligand | Typical Loading (mol%) | Key Characteristics |

| Pd(PPh₃)₄ | Triphenylphosphine (integrated) | 2-5 | Commercially available, robust, but may require higher temperatures. |

| Pd₂(dba)₃ | P(t-Bu)₃ | 1-2 | Highly active system for aryl chlorides and bromides, allows for lower reaction temperatures.[5] |

| Pd(OAc)₂ | SPhos or XPhos | 1-3 | Buchwald ligands; excellent for challenging couplings, including sterically hindered substrates. |

| PdCl₂(PPh₃)₂ | Triphenylphosphine (integrated) | 2-5 | A Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. |

Table 2: Solvent and Temperature Effects

| Solvent | Dielectric Constant | Typical Temperature Range (°C) | Notes |

| Toluene | 2.4 | 80-110 | Common, non-polar solvent. Good for a wide range of substrates. |

| Dioxane | 2.2 | 80-101 | Aprotic ether, often used for its good solvating properties. |

| DMF | 36.7 | 80-120 | Polar aprotic solvent, can accelerate reactions but may lead to side products at high temperatures. |

| NMP | 32.2 | 80-120 | Highly polar aprotic solvent, can be effective for unreactive substrates. |

Application in a Multi-Step Synthesis Workflow

The true power of this compound is realized in sequential coupling strategies. A hypothetical workflow is presented below:

Figure 2: A conceptual workflow for the sequential functionalization of this compound.

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | Inactive catalyst (oxidized Pd(0)). | Ensure rigorous degassing of solvent and use of an inert atmosphere. |

| Low reactivity of aryl halide. | Switch from aryl chloride to bromide or iodide. Increase reaction temperature. Use a more active catalyst/ligand system (e.g., Pd₂(dba)₃/P(t-Bu)₃). | |

| Slow transmetalation. | Add a CuI co-catalyst. Use a more polar solvent like DMF or NMP. | |

| Homocoupling of Organostannane | Reaction temperature is too high. | Lower the reaction temperature. |

| Catalyst decomposition. | Use a more robust ligand. | |

| Protodestannylation of Organostannane | Presence of acidic protons or water. | Use anhydrous solvents and reagents. Add a non-coordinating base. |

| Desilylation of Product | Harsh reaction conditions or work-up. | Use milder conditions. Avoid strongly acidic or basic work-up steps if the TMS group is to be retained. |

Conclusion

This compound is a highly versatile and strategic building block for the synthesis of complex biaryl nitriles. While not typically a direct electrophile in Stille couplings, its true value lies in its potential for sequential functionalization. By leveraging the TMS group as a placeholder for subsequent transformations, chemists can access a wide array of multi-substituted aromatic compounds with high efficiency. A thorough understanding of the Stille coupling mechanism and the factors that influence its outcome is essential for the successful application of this and other advanced reagents in the pursuit of novel therapeutics and materials.

References

-

Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. [Link]

-

Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508–524. [Link]

-

Wikipedia contributors. (2023). Stille reaction. In Wikipedia, The Free Encyclopedia. [Link]

-

Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions, 50, 1-652. [Link]

-

Chemistry LibreTexts. (2023). Stille Coupling. [Link]

-

Littke, A. F., & Fu, G. C. (1999). The First General Method for Stille Cross-Couplings of Aryl Chlorides. Angewandte Chemie International Edition, 38(16), 2411–2413. [Link]

Sources

- 1. uwindsor.ca [uwindsor.ca]

- 2. jk-sci.com [jk-sci.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Stille reaction - Wikipedia [en.wikipedia.org]

- 5. Discussion Addendum for: 4-Methoxy-4'-nitrophenyl. Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 4-(Trimethylsilyl)benzonitrile in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Foreword: In the landscape of modern medicinal chemistry, the strategic incorporation of unique functional groups is paramount to successful drug design and development. 4-(Trimethylsilyl)benzonitrile emerges as a versatile building block, offering a confluence of properties that can be exploited to overcome synthetic challenges and fine-tune molecular characteristics. The trimethylsilyl (TMS) group, while seemingly a simple appendage, imparts a significant influence on the reactivity and utility of the benzonitrile scaffold. This guide provides an in-depth exploration of the applications of this compound, moving beyond a mere recitation of facts to a practical, experience-driven understanding of its utility. Herein, we delve into the causality behind its use, offering detailed protocols that have been conceived to be self-validating and grounded in established chemical principles.

The Strategic Advantage of the Trimethylsilyl Group

The utility of this compound in medicinal chemistry stems from the dual nature of the trimethylsilyl group. It can act as a stable, sterically influential substituent or serve as a versatile synthetic handle for carbon-carbon bond formation, which can be subsequently removed under specific conditions. This duality provides medicinal chemists with a powerful tool for molecular engineering.

The trimethylsilyl group is a bulky and chemically inert functional group consisting of three methyl groups bonded to a silicon atom.[1] This structural feature can be leveraged to introduce steric hindrance, potentially influencing the conformation of a molecule and its interaction with a biological target.

Furthermore, the Si-C bond in aryltrimethylsilanes can be selectively cleaved, allowing for the introduction of other functional groups. This latent reactivity is the cornerstone of its application in various cross-coupling reactions.

Synthesis of this compound

The reliable synthesis of this compound is the crucial first step for its utilization. A common and effective method involves the silylation of a Grignard reagent derived from 4-bromobenzonitrile.

Protocol: Synthesis of this compound from 4-Bromobenzonitrile

This protocol outlines the synthesis via a Grignard reaction followed by quenching with trimethylsilyl chloride.

Materials:

-

4-Bromobenzonitrile

-

Magnesium turnings

-

Iodine (catalytic amount)

-

Anhydrous tetrahydrofuran (THF)

-

Trimethylsilyl chloride (TMSCl)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Standard glassware for anhydrous reactions (flame-dried)

-

Magnetic stirrer and heating mantle

-

Ice bath

Procedure:

-

Grignard Reagent Formation:

-

In a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add magnesium turnings (1.2 eq).

-

Add a small crystal of iodine to activate the magnesium.

-

Under a nitrogen atmosphere, add a solution of 4-bromobenzonitrile (1.0 eq) in anhydrous THF via an addition funnel.

-

Initiate the reaction by gentle heating. Once the reaction starts (indicated by a color change and gentle refluxing), maintain a steady reflux until most of the magnesium has been consumed.

-

Cool the reaction mixture to room temperature.

-

-

Silylation:

-

Cool the freshly prepared Grignard reagent in an ice bath to 0 °C.

-

Slowly add trimethylsilyl chloride (1.1 eq) dropwise via a syringe or addition funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford this compound as a colorless oil or low-melting solid.

-

Causality of Experimental Choices:

-

Anhydrous Conditions: Grignard reagents are highly sensitive to moisture; therefore, all glassware must be flame-dried, and anhydrous solvents must be used to prevent quenching of the reagent.

-

Iodine Activation: A small amount of iodine is used to etch the surface of the magnesium turnings, removing the passivating oxide layer and facilitating the initiation of the Grignard reaction.

-

Controlled Addition of TMSCl: The silylation reaction is exothermic. Slow, controlled addition at low temperature is crucial to prevent side reactions and ensure a good yield.

Application in Cross-Coupling Reactions

This compound is a valuable substrate in palladium-catalyzed cross-coupling reactions, most notably the Hiyama coupling. In these reactions, the trimethylsilyl group acts as a surrogate for a boron or tin functionality, offering the advantage of using a more stable and less toxic organosilicon reagent.[2]

Hiyama Cross-Coupling: A Powerful C-C Bond Forming Tool

The Hiyama coupling involves the reaction of an organosilane with an organic halide in the presence of a palladium catalyst and a fluoride source (or other activators).[3] The fluoride anion activates the organosilane by forming a hypervalent silicate species, which then undergoes transmetalation with the palladium center.

Diagram: Hiyama Coupling Catalytic Cycle

Sources

The Strategic Utility of 4-(Trimethylsilyl)benzonitrile in Palladium-Catalyzed Cross-Coupling Reactions: Application Notes and Protocols

Introduction: The Unique Versatility of a Silylated Nitrile Building Block

In the landscape of modern synthetic organic chemistry, the quest for versatile and highly functionalizable building blocks is paramount. 4-(Trimethylsilyl)benzonitrile emerges as a uniquely valuable reagent in palladium-catalyzed cross-coupling reactions, offering a dual-mode reactivity profile that enables the strategic construction of complex molecular architectures. This guide provides an in-depth exploration of its application in key palladium-catalyzed transformations, tailored for researchers, scientists, and professionals in drug development and materials science.

The presence of both a cyano group and a trimethylsilyl (TMS) moiety on the same aromatic ring imparts distinct chemical handles. The TMS group, a stable yet activatable functionality, allows for ipso-substitution through silicon-based cross-coupling reactions like the Hiyama coupling. This provides a direct and efficient route to 4-cyanobiaryl structures, which are prevalent in pharmaceuticals and liquid crystal technologies.[1][2] Concurrently, the electron-withdrawing nature of the nitrile group influences the reactivity of the aromatic ring and can be a key pharmacophore in drug candidates.[3][4]

This document will detail the mechanistic underpinnings and provide practical, field-proven protocols for the application of this compound in palladium-catalyzed reactions. We will explore its direct use in Hiyama couplings and discuss its indirect, yet equally important, role as a versatile synthon in other cross-coupling methodologies.

I. The Hiyama Coupling: A Direct Pathway to 4-Cyanobiaryls

The Hiyama coupling is a palladium-catalyzed cross-coupling reaction between an organosilane and an organic halide.[5] For this compound, this reaction provides a direct and powerful method for the synthesis of 4-cyanobiaryl compounds, which are key intermediates in the synthesis of various pharmaceuticals and liquid crystals.[1][6]

Mechanistic Rationale: The Role of Fluoride Activation

The success of the Hiyama coupling hinges on the activation of the relatively inert carbon-silicon bond. This is typically achieved using a fluoride source, such as tetrabutylammonium fluoride (TBAF). The fluoride ion attacks the silicon atom, forming a hypervalent silicate intermediate. This pentacoordinate species is significantly more nucleophilic and readily undergoes transmetalation with the palladium(II) center in the catalytic cycle.

Sources

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. CN102964271B - Synthesis method of sartan anti-hypertensive medicament intermediate 2-cyan-4'-methyl diphenyl - Google Patents [patents.google.com]

- 4. CN102942503A - Preparation method of sartan type antihypertensive medicine intermediate 2-cyano-4'-methyl biphenyl - Google Patents [patents.google.com]

- 5. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New patterns of twist-bend liquid crystal phase behaviour: the synthesis and characterisation of the 1-(4-cyanobiphenyl-4′-yl)-10-(4-alkylaniline-benzylidene-4′-oxy)decanes (CB10O·m) - Soft Matter (RSC Publishing) [pubs.rsc.org]

Applikations- und Protokollhandbuch: Derivatisierung der Nitrilgruppe in 4-(Trimethylsilyl)benzonitril

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieses Dokument bietet eine detaillierte technische Anleitung zur chemischen Derivatisierung der Nitrilgruppe von 4-(Trimethylsilyl)benzonitril. Als vielseitiges Intermediat in der organischen Synthese bietet diese Verbindung einzigartige Möglichkeiten für die Wirkstoffforschung und Materialwissenschaft. Wir werden uns mit den wichtigsten Umwandlungsreaktionen befassen und dabei die zugrunde liegenden Mechanismen, die Gründe für die Wahl der experimentellen Bedingungen und detaillierte Protokolle für die praktische Umsetzung erläutern.

Einführung: Die Bedeutung von 4-(Trimethylsilyl)benzonitril

4-(Trimethylsilyl)benzonitril ist ein wertvolles bifunktionelles Molekül, das eine reaktive Nitrilgruppe mit einer stabilen Trimethylsilyl- (TMS) Gruppe an einem Benzolring kombiniert. Die TMS-Gruppe dient nicht nur als Schutzgruppe, sondern kann auch die elektronischen Eigenschaften des aromatischen Rings modulieren und als "Griff" für weitere Funktionalisierungen, wie z. B. Halogenierungen oder Kreuzkupplungsreaktionen, dienen. Die Nitrilgruppe selbst ist ein äußerst vielseitiger funktioneller Baustein, der in eine Vielzahl anderer funktioneller Gruppen umgewandelt werden kann, darunter Carbonsäuren, Amine, Amide und heterozyklische Systeme wie Tetrazole.[1][2] Diese Vielseitigkeit macht Derivate von 4-(Trimethylsilyl)benzonitril zu attraktiven Kandidaten für die Entwicklung neuer pharmazeutischer Wirkstoffe und Funktionsmaterialien.[3][4]

Hydrolyse zu 4-(Trimethylsilyl)benzoesäure

Die Umwandlung der Nitrilgruppe in eine Carbonsäure ist eine grundlegende Transformation in der organischen Synthese. 4-(Trimethylsilyl)benzoesäure ist ein wichtiges Zwischenprodukt, das in der Synthese von Pharmazeutika und anderen Feinchemikalien verwendet wird.[5] Die Hydrolyse kann sowohl unter sauren als auch unter basischen Bedingungen durchgeführt werden, wobei der Mechanismus in beiden Fällen über ein Amid-Intermediat verläuft.